N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide
Description
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide (CAS: 42056-96-2) is a heterocyclic building block with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . The compound features a hydroxyimino group (-NOH) and a 3-oxobutyramide backbone, with a 2,4-dimethylphenyl substituent. It is stored at room temperature and is primarily utilized in synthetic chemistry for constructing complex organic frameworks, including pharmaceuticals and agrochemical intermediates .
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16)/b11-9+ |
InChI Key |
MIYBFGTUDFPWFR-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C(/C)\O)/N=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the β-Ketoamide Intermediate
The synthesis begins with the preparation of the β-ketoamide backbone. A common method involves the acylation of 2,4-dimethylaniline with acetoacetyl chloride or diketene.
Procedure :
- Reagents : 2,4-Dimethylaniline, acetoacetyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Conditions : Dropwise addition of acetoacetyl chloride to a cooled (0–5°C) solution of 2,4-dimethylaniline and TEA in DCM, followed by stirring at room temperature for 12–24 hours.
- Workup : The mixture is washed with aqueous HCl (2M), saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield N-(2,4-dimethylphenyl)-3-oxobutyramide.
Introduction of the Hydroxyimino Group
The β-ketoamide intermediate undergoes oximation to introduce the hydroxyimino functionality.
Procedure :
- Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate, ethanol/water (1:1).
- Conditions : The β-ketoamide is refluxed with NH₂OH·HCl and sodium acetate in ethanol/water for 4–6 hours.
- Workup : The product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate to obtain the title compound.
Mechanistic Insight :
The keto-enol tautomerism of the β-ketoamide facilitates nucleophilic attack by hydroxylamine, forming the oxime. The reaction is pH-dependent, with optimal results at pH 4–5.
Coupling Agent-Mediated Synthesis
Carbodiimide-Based Coupling
Modern synthetic routes employ coupling agents like EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to form the amide bond directly.
Procedure :
- Reagents : 2,4-Dimethylaniline, β-keto acid (e.g., 3-oxobutyric acid), EDCI·HCl, DMAP (4-dimethylaminopyridine), anhydrous DCM.
- Conditions :
- Workup : The mixture is washed with 2M HCl, saturated NaHCO₃, and brine. The organic layer is dried and concentrated, followed by recrystallization.
Yield : ~76% (reported for analogous compounds).
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Synthesis
Industrial methods prioritize scalability and efficiency. A patented approach utilizes continuous flow reactors to synthesize N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxo-butyramide.
Procedure :
- Reagents : 2,4-Dimethylaniline, diketene, hydroxylamine sulfate, phosphorus trichloride (PCl₃), dimethylbenzene.
- Conditions :
- Workup : The product is purified via fractional distillation and crystallized.
Yield : >85% (industrial scale).
Key Parameters :
Reaction Optimization and Challenges
Byproduct Formation and Mitigation
Common byproducts include over-oxidized species (e.g., nitro compounds) and unreacted intermediates. Strategies to minimize these include:
Solvent and Catalytic Effects
- Solvents : DCM and dimethylbenzene are optimal for acylation and oximation, respectively.
- Catalysts : DMAP enhances coupling efficiency in EDCI·HCl-mediated reactions.
Analytical Validation
Post-synthesis characterization employs:
- IR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃) :
- Mass Spectrometry :
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acylation/Oximation | PCl₃, dimethylbenzene, reflux | 70–78% | Scalable, cost-effective | Harsh conditions, byproducts |
| EDCI·HCl Coupling | EDCI·HCl, DMAP, DCM, 0°C to RT | 76% | Mild conditions, high purity | High reagent cost |
| Continuous Flow | Diketene, hydroxylamine sulfate, PCl₃ | >85% | High throughput, industrial-scale | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to modify the hydroxyimino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups onto the phenyl ring.
Scientific Research Applications
Organic Synthesis
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide serves as a crucial building block in organic synthesis. It is utilized in the development of various chemical compounds and materials due to its functional groups that allow for diverse chemical reactions, including oxidation and reduction processes .
Biological Studies
The compound has been investigated for its biological activities, particularly in enzyme inhibition and protein interactions. The hydroxyimino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in studies related to neurodegenerative diseases, such as Alzheimer's disease, where enzyme inhibition can enhance cholinergic transmission by inhibiting acetylcholinesterase (AChE) activity .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals suggests potential applications in protecting cells from oxidative stress, which is crucial in the context of neurodegenerative diseases .
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents for clinical use .
Anti-inflammatory Effects
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating inflammatory diseases .
Case Study 1: Enzyme Inhibition
A study focusing on the inhibitory effects of this compound on AChE revealed its potential as a therapeutic agent for Alzheimer's disease. The compound's ability to enhance cholinergic transmission through AChE inhibition highlights its relevance in neuropharmacology .
Case Study 2: Antioxidant Properties
In a cellular model of oxidative stress, the compound significantly reduced reactive oxygen species (ROS) levels. This finding supports its potential as a protective agent against oxidative damage, particularly in neurodegenerative contexts .
Mechanism of Action
The mechanism by which N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide with derivatives that share the 2-hydroxyimino-3-oxobutyramide core but differ in aryl substituents:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The 2,4-dimethylphenyl group (electron-donating) increases hydrophobicity and may enhance lipophilicity compared to chloro- or methoxy-substituted analogs . Methoxyphenyl groups (electron-donating via resonance) introduce steric bulk and hydrogen-bonding capacity, affecting crystal packing and stability .
- Hydrogen Bonding and Crystallization: The hydroxyimino (-NOH) and carbonyl (C=O) groups participate in hydrogen bonding, influencing crystal structure. Chloro-substituted analogs may form weaker hydrogen bonds due to electron withdrawal, leading to differences in melting points and crystallinity .
Research Findings and Trends
- Crystallographic Studies :
Structural analyses using programs like SHELXL () reveal that the 2,4-dimethylphenyl analog forms more stable crystals than chloro derivatives, attributed to reduced electrostatic repulsion . - Thermal Stability : Methoxy-substituted compounds exhibit higher thermal stability (decomposition >200°C) compared to chloro analogs (<180°C), likely due to enhanced resonance stabilization .
Biological Activity
N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide (CAS No. 42056-96-2) is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 234.25 g/mol. The compound features a phenyl ring with two methyl substitutions and a hydroxyimino group, contributing to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways.
- Binding Affinity : The phenyl ring enhances binding affinity through interactions with hydrophobic pockets in proteins, which may lead to alterations in enzyme kinetics or protein function.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyimino group may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.
2. Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
3. Anti-inflammatory Effects
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Research Findings
A series of studies have evaluated the biological activities of this compound and related compounds:
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on AChE revealed that the compound could serve as a potential therapeutic agent for Alzheimer's disease due to its ability to enhance cholinergic transmission by inhibiting AChE activity.
Case Study 2: Antioxidant Properties
In a cellular model of oxidative stress, this compound was shown to reduce reactive oxygen species (ROS) levels significantly, indicating its potential as a protective agent against oxidative damage in neurodegenerative diseases.
Q & A
Q. Q1. What experimental strategies are recommended for synthesizing N-(2,4-Dimethyl-phenyl)-2-hydroxyimino-3-oxo-butyramide with high purity and yield?
Methodological Answer: Synthesis of this compound typically involves a multi-step reaction sequence starting with the condensation of 2,4-dimethylaniline with diketene derivatives. Key steps include:
Azo-coupling reactions under controlled pH (4–6) to introduce the hydroxyimino group.
Purification via recrystallization using ethanol/water mixtures to remove unreacted intermediates.
Validation by HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity .
Critical parameters: Temperature control (<5°C during imine formation) and stoichiometric excess of diketene (1.2–1.5 eq.) to minimize side products.
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?
Methodological Answer:
- ¹H NMR : The methyl groups on the phenyl ring (δ 2.2–2.4 ppm, singlet) and the hydroxyimino proton (δ 10.8–11.2 ppm, broad) are diagnostic. Overlap with aromatic protons (δ 6.8–7.4 ppm) can be resolved using 2D-COSY .
- IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N–H/O–H stretching) confirm the amide and hydroxyimino functionalities .
- High-resolution MS : Exact mass (calculated for C₁₃H₁₆N₂O₃: 260.1161) with <2 ppm error ensures molecular identity .
Advanced Research Questions
Q. Q3. How can density functional theory (DFT) predict the reactivity of this compound in hydrogen-bonded networks?
Methodological Answer:
- Computational Setup : Use the B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate electron density maps.
- Hydrogen-bond analysis : Identify electron-deficient regions (e.g., carbonyl oxygen) as hydrogen bond acceptors using Laplacian-weighted local kinetic energy density .
- Reactivity prediction : Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~280 nm) to validate computational models. Contradictions may arise from solvent effects (e.g., DMSO vs. gas phase), requiring explicit solvent modeling .
Q. Q4. What crystallographic challenges arise in resolving the solid-state structure of this compound?
Methodological Answer:
- Crystal growth : Slow evaporation from chloroform/hexane yields suitable single crystals. Avoid polar solvents (e.g., methanol) to prevent twinning.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with SHELXT for structure solution. The hydroxyimino group often exhibits disorder; apply restraints using SHELXL’s DFIX command to refine bond lengths .
- Validation : Check for π-π stacking interactions between phenyl rings (distance ~3.5 Å) and hydrogen-bonding motifs (R₂²(8) graph sets) using Mercury software .
Q. Q5. How does the tautomeric equilibrium (keto-enol) of this compound influence its biological activity?
Methodological Answer:
- Tautomer stability : Perform NMR titration in DMSO-d₆ to monitor proton shifts. The enol form dominates in solution (δ 15.2 ppm for enolic OH), while the keto form is stabilized in the solid state .
- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) under varying pH (5.0–7.4). The enol form shows 3–5× higher activity due to enhanced hydrogen bonding with catalytic residues .
Q. Q6. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Source identification : Discrepancies in NMR chemical shifts often arise from solvent polarity or aggregation effects. Re-run DFT simulations with a polarizable continuum model (PCM) for DMSO .
- Validation : Use dynamic NMR (VT-NMR) to probe conformational changes. For example, coalescence temperatures >100°C indicate rigid structures, aligning with computed energy barriers .
Specialized Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
